9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile is an anthraquinone derivative featuring a cyano (-CN) group at the 1-position of the anthracene backbone. This compound is synthesized via Cu-catalyzed arylation reactions, where solvent choice (e.g., methanol or acetonitrile) significantly influences product distribution . Its structural and electronic properties make it a versatile intermediate in organic synthesis, particularly for dyes and functional materials.
Properties
IUPAC Name |
9,10-dioxoanthracene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGOVGFMBHMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492596 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38366-32-4 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile typically involves the oxidation of 9,10-dihydroanthracene derivatives. One common method is the oxidative aromatization of 9,10-dihydroanthracene using molecular oxygen as an oxidant and activated carbon as a promoter in xylene . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and activated carbon in xylene.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives, such as anthraquinones and substituted anthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of anthraquinone, including 9,10-dioxo-9,10-dihydroanthracene-1-carbonitrile, exhibit significant activity against various cancer cell lines. For instance, novel anthraquinone-based compounds have been designed as carbonic anhydrase inhibitors (CAIs), which play a role in tumor growth and metastasis. These compounds have shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines under both normoxic and hypoxic conditions .
2. Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of carbonic anhydrase isoforms, particularly hCA II and hCA IX. The inhibition constants for these compounds are reported in the sub-micromolar range, demonstrating their potency. For example, specific derivatives exhibited IC50 values as low as 30.06 nM against hCA IX .
Material Science Applications
1. Photophysical Properties
The unique electronic structure of this compound makes it suitable for applications in organic electronics. Its ability to form stable charge-transfer complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
2. Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials due to its versatile reactivity. For instance, it can be used to create polymeric materials with enhanced thermal stability and electrical conductivity .
Synthetic Intermediate
1. Synthesis Pathways
this compound can be synthesized through various methods involving the oxidation of anthracene derivatives. A notable synthesis route includes the oxidation of 4,5-substituted anthraquinones to yield this compound .
2. Derivatives and Analogues
This compound is also utilized to create a wide range of derivatives that may possess altered biological activities or improved pharmacokinetic properties. For example, modifications to the nitrogen and carbonyl groups can lead to compounds with enhanced efficacy against specific targets in cancer therapy .
Case Studies
1. Inhibition Studies
In a study focused on the synthesis of anthraquinone-based benzenesulfonamide derivatives, researchers evaluated their inhibitory activities against human carbonic anhydrase isoforms. The results indicated that these derivatives not only inhibited enzyme activity but also demonstrated significant anticancer properties through apoptosis induction in treated cells .
2. Structural Modifications
Another case study involved modifying the sulfonamide moiety in existing CA inhibitors to enhance binding affinity and selectivity for tumor-associated isoforms. This approach led to the identification of novel compounds with improved therapeutic potential .
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile varies depending on its application. For instance, as a fluorescent probe, it exhibits fluorescence enhancement via a turn-on photoinduced electron transfer mechanism when detecting metal ions . In medicinal applications, its anti-inflammatory and cytotoxic effects are attributed to its interaction with specific molecular targets and pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 9,10-dioxo-9,10-dihydroanthracene-1-carbonitrile and its analogs:
Physicochemical Properties
- Electron-Withdrawing Effects: The cyano group in this compound enhances electrophilicity, making it reactive toward nucleophilic attack. In contrast, carboxylic acid derivatives (e.g., 1-Anthraquinonecarboxylic acid) exhibit higher polarity and solubility in aqueous media .
- Thermal Stability: Derivatives with multiple cyano groups (e.g., 2,6-dicyanoanthracene) demonstrate superior thermal stability compared to mono-substituted analogs, attributed to increased molecular rigidity .
Biological Activity
9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. It also discusses the mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a dioxoanthracene core with a carbonitrile substituent. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H9N2O2 |
| Molecular Weight | 253.25 g/mol |
| CAS Number | 38366-32-4 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Case Study:
In a recent study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it reduces the expression of TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- DNA Interaction : Similar to other anthraquinone derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is useful to compare it with related anthraquinone derivatives.
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Aloe-emodin | Moderate | Yes | Yes |
| Danthron | Yes | Limited | No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile?
- Methodological Answer : The synthesis typically involves oxidizing anthracene derivatives to form the 9,10-dioxoanthracene core, followed by nitrile functionalization at the 1-position. A common approach is to start with anthracene oxidation using strong oxidizing agents (e.g., CrO₃/H₂SO₄) to yield 9,10-anthraquinone. Subsequent nitrile introduction may employ cyanation reagents (e.g., CuCN/KCN) under controlled conditions to avoid side reactions . For regioselective substitution, directing groups or protecting strategies may be required.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray crystallography : Resolve crystal structure using programs like SHELXL for precise bond-length and angle validation .
- NMR spectroscopy : Confirm the nitrile group (δ ~110-120 ppm in NMR) and aromatic proton signals.
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- HPLC : Assess purity under reverse-phase conditions with UV detection (λ = 254 nm, typical for conjugated systems) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines for anthraquinone derivatives:
- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.
- Work in a fume hood due to potential dust formation.
- Store in a cool, dry environment away from oxidizing agents.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity compared to carboxyl or sulfonate analogs?
- Methodological Answer : The nitrile group enhances electrophilic substitution at the anthracene core due to its strong electron-withdrawing nature. Comparative studies with 9,10-dioxoanthracene-1-carboxylic acid (CAS 723-62-6) show reduced nucleophilic attack at the 1-position in the nitrile derivative, favoring reactions like Diels-Alder at the 9,10-dione moiety. Computational DFT analysis can quantify electronic effects (e.g., Fukui indices) to predict regioselectivity .
Q. What are the challenges in computational modeling of this compound’s electronic properties?
- Methodological Answer : Key challenges include:
- Charge distribution : The nitrile group induces significant polarization, requiring high-level basis sets (e.g., cc-pVTZ) for accuracy.
- Excited-state dynamics : TD-DFT simulations must account for π→π* transitions in the anthracene core and n→π* transitions in the nitrile.
- Solvent effects : Use COSMO-RS models to simulate polar aprotic solvent interactions, which stabilize the dione moiety .
Q. How can researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
- Methodological Answer :
- Cross-reference with NIST Chemistry WebBook standards for anthraquinone derivatives .
- Validate solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Replicate experiments under identical conditions (temperature, concentration) and use internal standards (e.g., TMS) for calibration .
Q. What strategies optimize this compound’s stability in aqueous media for biological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
